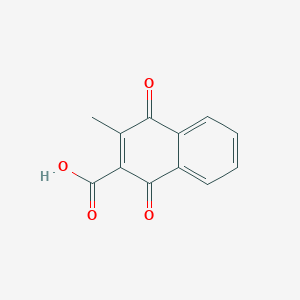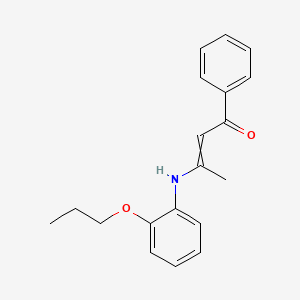![molecular formula C7H9NO3 B14179304 (1S,6R,7S)-7-Nitrobicyclo[4.1.0]heptan-2-one CAS No. 919530-30-6](/img/structure/B14179304.png)
(1S,6R,7S)-7-Nitrobicyclo[4.1.0]heptan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,6R,7S)-7-Nitrobicyclo[410]heptan-2-one is a bicyclic compound characterized by a nitro group attached to a seven-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6R,7S)-7-Nitrobicyclo[4.1.0]heptan-2-one typically involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) or gold (I) . The reaction conditions often include specific temperatures and solvents to facilitate the formation of the bicyclic structure.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, including the use of efficient catalysts and optimized reaction conditions, are likely applied to produce this compound in significant quantities.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,6R,7S)-7-Nitrobicyclo[4.1.0]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include amines (from reduction), various oxidized derivatives, and substituted bicyclic compounds.
Wissenschaftliche Forschungsanwendungen
(1S,6R,7S)-7-Nitrobicyclo[4.1.0]heptan-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which (1S,6R,7S)-7-Nitrobicyclo[4.1.0]heptan-2-one exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, influencing various biochemical pathways. The bicyclic structure also allows for unique interactions with enzymes and receptors, potentially leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[4.1.0]heptenes: These compounds share a similar bicyclic structure but differ in functional groups.
Bicyclo[3.2.2]nonadienes: Another class of bicyclic compounds with different ring sizes and functional groups.
Uniqueness
(1S,6R,7S)-7-Nitrobicyclo[4.1.0]heptan-2-one is unique due to its specific stereochemistry and the presence of a nitro group, which imparts distinct chemical reactivity and potential biological activity compared to other bicyclic compounds.
Eigenschaften
CAS-Nummer |
919530-30-6 |
|---|---|
Molekularformel |
C7H9NO3 |
Molekulargewicht |
155.15 g/mol |
IUPAC-Name |
(1S,6R,7S)-7-nitrobicyclo[4.1.0]heptan-2-one |
InChI |
InChI=1S/C7H9NO3/c9-5-3-1-2-4-6(5)7(4)8(10)11/h4,6-7H,1-3H2/t4-,6-,7+/m1/s1 |
InChI-Schlüssel |
YELGNZJJCHLKFY-QXRNQMCJSA-N |
Isomerische SMILES |
C1C[C@@H]2[C@@H]([C@H]2[N+](=O)[O-])C(=O)C1 |
Kanonische SMILES |
C1CC2C(C2[N+](=O)[O-])C(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Benzyloxy)phenyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B14179224.png)
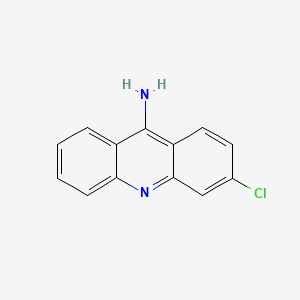
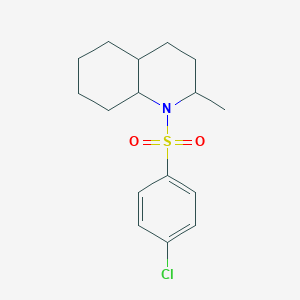
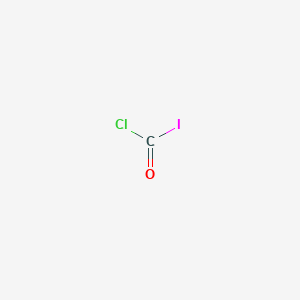

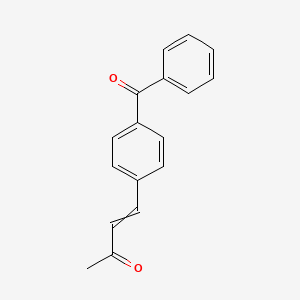


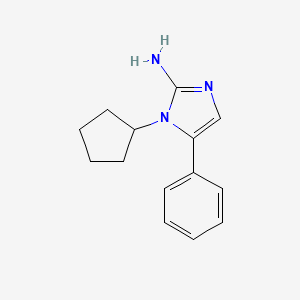
![(3R)-5-[(Benzyloxy)methyl]-3-methylhex-5-enal](/img/structure/B14179278.png)
![2-[(2-Chlorophenyl)sulfanyl]-1-methyl-1H-indene](/img/structure/B14179283.png)
![1,3-Dimethyl-7-(2-methylpropyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B14179285.png)
